1H-Indole-3-carboxaldehyde, 7-hydroxy-

Description

Introduction to 7-Hydroxy-1H-Indole-3-Carboxaldehyde

Chemical Identity and Nomenclature

IUPAC Naming Conventions

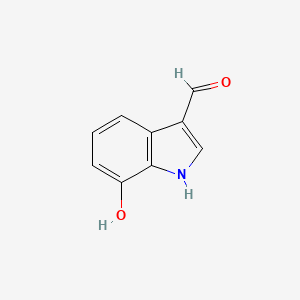

The systematic naming of 7-hydroxy-1H-indole-3-carboxaldehyde follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is indole, a bicyclic heteroaromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Numerical positioning assigns the hydroxyl group (-OH) to the 7th carbon of the benzene ring and the aldehyde group (-CHO) to the 3rd carbon of the pyrrole ring. The prefix "1H" denotes the location of the hydrogen atom on the nitrogen at position 1, ensuring unambiguous identification of the tautomeric form.

The IUPAC name 7-hydroxy-1H-indole-3-carbaldehyde is corroborated by its InChI code (1S/C9H7NO2/c11-5-6-4-10-9-7(6)2-1-3-8(9)12/h1-5,10,12H), which encodes atomic connectivity and stereochemical details. The SMILES notation (O=CC1=CNC2=C1C=CC=C2O) further clarifies the substituent positions.

Structural Isomerism Considerations

Structural isomerism in indole derivatives arises from variations in functional group placement. For 7-hydroxy-1H-indole-3-carboxaldehyde, positional isomers include:

The 7-hydroxy variant distinguishes itself through electronic effects: the hydroxyl group at position 7 enhances electron density in the benzene ring, influencing reactivity in electrophilic substitution reactions. In contrast, the 6-hydroxy isomer exhibits distinct hydrogen-bonding capabilities due to proximity between the hydroxyl and aldehyde groups.

Historical Context of Indole Derivatives in Organic Chemistry

Indole derivatives have been pivotal in organic chemistry since the 19th century, with early studies focusing on natural products like indigo and tryptophan. The discovery of the Fischer indole synthesis in 1883 enabled systematic access to indole scaffolds, accelerating the development of pharmaceuticals such as serotonin receptor modulators and kinase inhibitors.

7-Hydroxy-1H-indole-3-carboxaldehyde emerged as a synthon in the late 20th century, particularly for constructing polycyclic alkaloids. Its commercial availability through suppliers like Enamine and Sigma-Aldrich underscores its utility in high-throughput screening and medicinal chemistry. The compound’s aldehyde group facilitates condensation reactions, while the hydroxyl group enables regioselective functionalization—a duality exploited in synthesizing antitumor agents and antimicrobial compounds.

Indole derivatives remain indispensable in drug discovery, with over 4,000 indole-containing compounds investigated for biological activity since 2000. The structural versatility of 7-hydroxy-1H-indole-3-carboxaldehyde exemplifies how minor modifications to substituent positions can yield diverse pharmacological profiles, cementing its role in modern synthetic campaigns.

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

7-hydroxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-9-7(6)2-1-3-8(9)12/h1-5,10,12H |

InChI Key |

VZXREJYDXYFEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Methoxy-1H-Indole-3-Carboxaldehyde

The synthesis begins with 7-methoxyindole, where the methoxy group acts as a directing and protecting group. The protocol involves:

- Vilsmeier Reagent Preparation : Anhydrous DMF is cooled to 0–5°C, followed by slow addition of POCl₃. The mixture is stirred for 30–40 minutes to form the reactive chloroiminium salt.

- Reaction with 7-Methoxyindole : The 7-methoxyindole is dissolved in anhydrous DMF and added dropwise to the Vilsmeier reagent at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed for 5–8 hours.

- Workup and Isolation : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the crude product. Recrystallization from methanol yields pure 7-methoxy-1H-indole-3-carboxaldehyde (82% yield).

Characterization Data :

Chemical Reactions Analysis

Types of Reactions: 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve acidic or basic catalysts, depending on the specific substitution reaction.

Major Products:

Oxidation: 7-HYDROXY-1H-INDOLE-3-CARBOXYLIC ACID.

Reduction: 7-HYDROXY-1H-INDOLE-3-METHANOL.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1H-Indole-3-carboxaldehyde, 7-hydroxy- has been explored for its therapeutic potential in various medical conditions due to its biological activity:

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties, possibly through interactions with fungal cell membranes or metabolic pathways, making it a candidate for developing antifungal agents.

- Immune Modulation : Studies have shown that it acts as an agonist at specific receptors, particularly the aryl hydrocarbon receptor. This interaction suggests its potential role in modulating immune responses, which could be beneficial in treating autoimmune diseases.

- Cancer Research : The compound’s derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy. For instance, molecular docking studies have demonstrated its ability to bind with proteins involved in cancer progression .

Biological Research

The compound is also of interest in various biological studies:

- Inflammation and Metabolism : Recent studies highlight its ability to mitigate inflammatory responses and lipid accumulation in macrophages, suggesting a protective role against conditions like atherosclerosis . The mechanisms involve modulation of specific signaling pathways, such as the miR-1271-5p/HDAC9 cascade .

- Gut Microbiota Interaction : As a metabolite derived from tryptophan metabolism by gut microbiota, it plays a crucial role in maintaining gut health and has been shown to alleviate intestinal inflammation induced by lipopolysaccharides (LPS) in experimental models .

Synthetic Applications

1H-Indole-3-carboxaldehyde, 7-hydroxy- serves as an important intermediate in organic synthesis:

- Building Block for Derivatives : This compound is utilized as a precursor for synthesizing various biologically active compounds and heterocycles due to its reactive carbonyl group. It can undergo C–C and C–N coupling reactions, facilitating the development of new drugs and therapeutic agents .

Case Study 1: Antifungal Properties

A study evaluated the antifungal activity of 1H-Indole-3-carboxaldehyde, 7-hydroxy-, demonstrating significant inhibition of fungal growth in vitro. The mechanism was linked to disruption of fungal cell membrane integrity.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment involving THP-1 macrophages, treatment with this compound resulted in reduced lipid accumulation and enhanced M2 macrophage polarization. These findings suggest its potential application in therapies targeting metabolic disorders associated with chronic inflammation .

Mechanism of Action

The mechanism of action of 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE involves its interaction with various molecular targets. It can act as an electrophile in biochemical reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 7 significantly influences molecular weight, polarity, and lipophilicity (LogP). Key analogs include:

*Estimated based on fluoro analog.

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents increase molecular weight and may enhance metabolic stability but reduce solubility.

Bioactivity and Enzyme Inhibition

1H-Indole-3-carboxaldehyde exhibits strong XO inhibition, critical for managing hyperuricemia and gout .

- 7-Fluoro : Enhanced lipophilicity (LogP = 1.74) may improve blood-brain barrier penetration but reduce solubility .

- 7-Chloro : Increased molecular weight and density (1.4 g/cm³) could influence crystallinity and formulation stability .

- However, susceptibility to oxidation or glucuronidation might limit bioavailability.

Biological Activity

1H-Indole-3-carboxaldehyde, 7-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C9H7NO2

- Molecular Weight : 161.16 g/mol

- IUPAC Name : 1H-Indole-3-carboxaldehyde, 7-hydroxy-

Biological Activities

1H-Indole-3-carboxaldehyde, 7-hydroxy- exhibits several biological activities, which include:

- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. For instance, derivatives of indole have been tested against various bacterial strains, demonstrating significant antibacterial effects. The compound's minimum inhibitory concentration (MIC) values indicate its potency against specific pathogens.

- Anticancer Properties : Research indicates that 1H-Indole-3-carboxaldehyde, 7-hydroxy- can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported cytotoxic effects on various cancer cell lines.

- Anti-inflammatory Effects : This compound has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases. The inhibition of COX enzymes is one mechanism through which it exerts anti-inflammatory effects.

The biological activity of 1H-Indole-3-carboxaldehyde, 7-hydroxy- can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses. For example, its action on urease has been documented, showcasing its potential in treating infections caused by Helicobacter pylori.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling cascades that regulate cell growth and immune responses.

Data Table: Biological Activities and IC50 Values

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various indole derivatives against clinical isolates of Staphylococcus epidermidis. The results indicated that compounds with structural similarities to 1H-Indole-3-carboxaldehyde, 7-hydroxy-, exhibited potent activity against resistant strains, suggesting potential as a lead compound for drug development.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with the compound led to significant cell death in breast cancer cell lines. Flow cytometry analysis showed increased apoptosis rates correlated with increased concentrations of the compound.

- Urease Inhibition Mechanism : Molecular docking studies revealed that 1H-Indole-3-carboxaldehyde, 7-hydroxy- binds effectively to the active site of urease from Helicobacter pylori, providing insights into its mechanism as a urease inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.